molecular formula C23H19BrF3N3O4S B11522340 ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11522340
M. Wt: 570.4 g/mol
InChI Key: QXIQJOJRBUPZFV-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where the brominated indole reacts with a thiol derivative of the pyridine compound.

    Esterification: The carboxylic acid group on the indole is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Acetylation: Finally, the hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(hydroxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Methyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19BrF3N3O4S

Molecular Weight

570.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C23H19BrF3N3O4S/c1-5-33-22(32)20-13-7-19(34-12(3)31)16(24)8-17(13)30(4)18(20)10-35-21-14(9-28)15(23(25,26)27)6-11(2)29-21/h6-8H,5,10H2,1-4H3

InChI Key

QXIQJOJRBUPZFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=NC(=CC(=C3C#N)C(F)(F)F)C

Origin of Product

United States

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